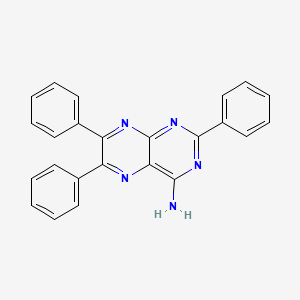![molecular formula C10H22ClNO3S2 B13999401 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine CAS No. 13137-91-2](/img/structure/B13999401.png)
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine is an organic compound with the molecular formula C10H21NO3S2.
準備方法
The synthesis of 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine typically involves a multi-step processThe reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfides, and substituted morpholine derivatives .
科学的研究の応用
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine involves its interaction with specific molecular targets. The ethylsulfonylethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
類似化合物との比較
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine can be compared with other morpholine derivatives, such as:
Morpholine: A simpler compound with a wide range of applications in organic synthesis and industry.
4-(2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}ethyl)morpholine: A closely related compound with similar chemical properties but different substituents.
特性
CAS番号 |
13137-91-2 |
|---|---|
分子式 |
C10H22ClNO3S2 |
分子量 |
303.9 g/mol |
IUPAC名 |
4-[2-(2-ethylsulfonylethylsulfanyl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C10H21NO3S2.ClH/c1-2-16(12,13)10-9-15-8-5-11-3-6-14-7-4-11;/h2-10H2,1H3;1H |
InChIキー |
MDGADFIEPGYECS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCSCCN1CCOCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



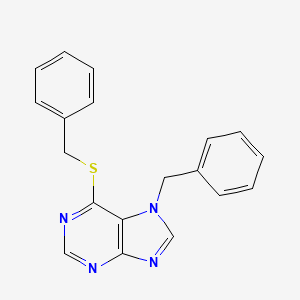
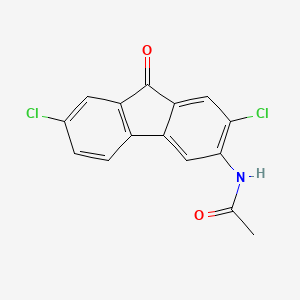



![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
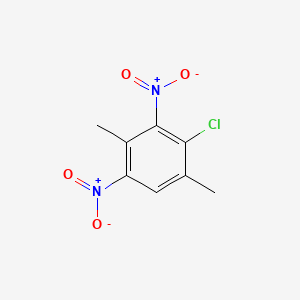

![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
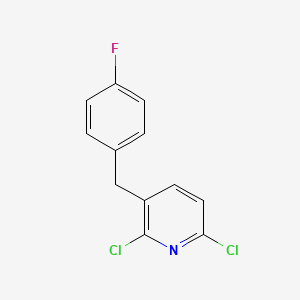
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
